![molecular formula C9H18N2O B2505635 Octahydropyrido[2,1-c]morpholin-3-ylmethanamine CAS No. 141815-05-6](/img/structure/B2505635.png)
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as morpholine derivatives and octahydropyrrolo scaffolds. These compounds are of interest due to their potential biological activities, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and as intermediates in the synthesis of biologically active compounds, including anticancer agents .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for various biologically active compounds, was achieved through a sequence starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by the presence of a morpholine ring, which is a common feature in many biologically active molecules. The crystal structure of morpholinebiguanide, a related compound, reveals a monoclinic space group with specific cell constants, and the molecule acts as a bidentate ligand through nitrogen atoms . This information provides insight into how substitutions on the morpholine scaffold can affect the binding and activity of the compound.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse and can lead to a variety of biologically active compounds. For instance, the substitution patterns on the octahydropyrrolo scaffold can be manipulated to construct ligands with high selectivity for either the alpha4beta2 or alpha7 nAChR subtype, indicating the versatility of these compounds in chemical reactions . The reactivity of the morpholine ring and its derivatives is crucial for the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of similar compounds can be inferred. Morpholine derivatives typically exhibit properties that make them suitable for drug development, such as moderate polarity, the ability to form hydrogen bonds, and the presence of multiple functional groups that can interact with biological targets . These properties are essential for the compound's solubility, stability, and overall bioactivity.
Aplicaciones Científicas De Investigación
Gene Function Inhibition
Morpholino oligos, closely related to Octahydropyrido[2,1-c]morpholin-3-ylmethanamine, have been utilized extensively for gene function inhibition across a variety of model organisms. This approach, notable for its simplicity and rapidity, allows for the targeted study of both maternal and zygotic gene functions. Careful application of morpholinos has proven to be a valuable method for dissecting gene roles, provided that stringent controls are implemented to ensure specificity and efficacy (Heasman, 2002).
Antioxidant Activity Analysis
The chemical structure of this compound might suggest potential antioxidant activities, aligning with research on methods to determine antioxidant capacity in various compounds. Analytical techniques such as ORAC, HORAC, TRAP, and TOSC assays are critical for assessing the antioxidant potential of chemical compounds. These methods, based on chemical reactions and spectrophotometry, facilitate the comprehensive evaluation of compounds' ability to counteract oxidative stress, which is pivotal in food engineering, medicine, and pharmacy sectors (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Piperazine and morpholine frameworks, which include this compound, are recognized for their broad spectrum of pharmaceutical applications. Recent research has focused on synthesizing derivatives of these nuclei due to their significant pharmacophoric activities. These compounds have been explored for their potential in various therapeutic areas, showcasing the versatility and importance of morpholine derivatives in medicinal chemistry (Mohammed et al., 2015).
Cholinesterase Inhibition for Organophosphate Exposure
Studies have investigated the use of reversible cholinesterase inhibitors, including compounds structurally related to this compound, as a pretreatment to mitigate the effects of organophosphate exposure. This research suggests that pretreatment with certain AChE inhibitors can offer protective benefits against a range of organophosphorus compounds, highlighting the potential of morpholine derivatives in developing prophylactic treatments for organophosphate toxicity (Lorke & Petroianu, 2018).
Alzheimer's Disease Therapy
Morpholine derivatives have been evaluated for their efficacy in Alzheimer's disease therapy, particularly in inhibiting the aggregation of amyloid-beta peptides. Such compounds, including this compound, may play a crucial role in developing therapeutic strategies aimed at mitigating the neurotoxic effects and cognitive impairments associated with Alzheimer's disease. This highlights the importance of integrating experimental techniques and computer simulations to uncover novel drug candidates capable of interacting with amyloid-beta oligomers (Boopathi et al., 2021).
Mecanismo De Acción
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through experimental studies .
Biochemical Pathways
Drugs can affect various biochemical pathways. For example, a drug might inhibit a key enzyme, altering the pathway’s output. This can be studied using techniques like metabolomics .
Pharmacokinetics
This involves the study of how the body affects a drug, in terms of absorption, distribution, metabolism, and excretion (ADME). This is usually studied in animal models before human trials .
Result of Action
This is the observable effect of the drug, which can be studied at the molecular, cellular, organ, and whole-body levels. Techniques used can range from molecular biology to clinical trials .
Action Environment
The environment can greatly affect a drug’s action. Factors such as temperature, pH, and the presence of other molecules can influence a drug’s stability and efficacy .
Please consult with a healthcare professional or a researcher for more specific and detailed information. It’s important to note that understanding a drug’s mechanism of action requires extensive research and is often a focus of pharmaceutical research .
Propiedades
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHFOXXRWZPFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141815-05-6 |
Source


|
| Record name | 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

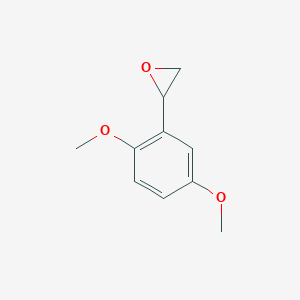
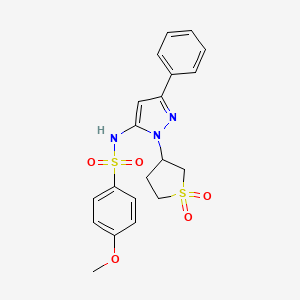

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid](/img/structure/B2505556.png)
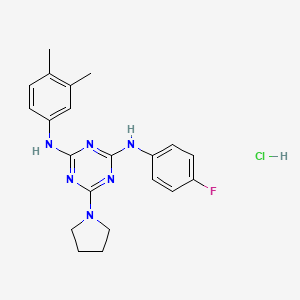
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2505558.png)
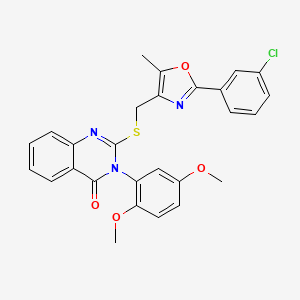
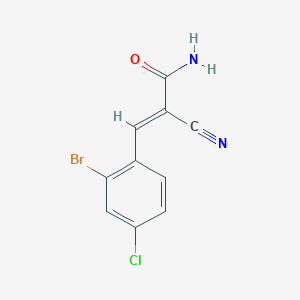
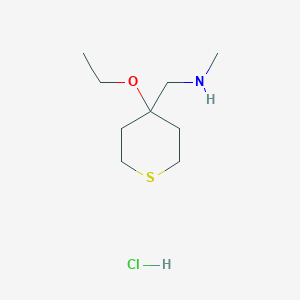

![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)
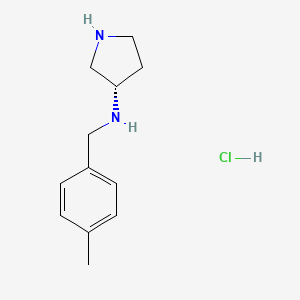
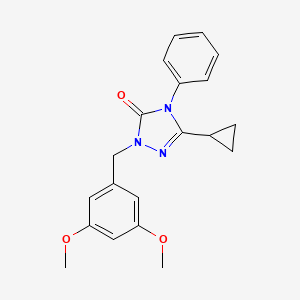
![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)